6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Overview
Description
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a compound that has been studied for its various biological activities . It is a heterocyclic compound containing a phenyl group attached to an imidazo[2,1-b]thiazole ring, which is further attached to a carboxylic acid group .
Synthesis Analysis
The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves the reaction of 2-aminothiazoles with halo carbonyl compounds . New derivatives of this compound have been synthesized from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide .Molecular Structure Analysis
The molecular formula of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid is C12H8N2O2S . The compound has been characterized using 1H and 13C NMR .Chemical Reactions Analysis
The compound has been used as a starting material for the synthesis of various derivatives. For example, new N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazides were synthesized and evaluated for in vitro antimicrobial activity .Physical And Chemical Properties Analysis
The compound has a melting point of 231–233 °C . More detailed physical and chemical properties such as density, boiling point, and toxicity information may be available in specialized chemical databases .Scientific Research Applications
Anti-inflammatory Applications
Research has identified derivatives of 6-Phenylimidazo[2,1-b][1,3]thiazole with significant anti-inflammatory properties. These compounds were synthesized and evaluated for their efficacy in inhibiting inflammation, demonstrating promising potential for the development of new anti-inflammatory drugs. Notably, a study revealed that certain isomeric derivatives possess higher potencies in stimulating cell-mediated immunity and anti-inflammatory activity (Lantos et al., 1984).
Antihelmintic Activity
Isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, a related compound, showed broad-spectrum anthelmintic activity. This includes effectiveness against nematodes, cestodes, and trematodes, suggesting a potential avenue for new anthelmintic drug development (Brewer et al., 1987).
Antimycobacterial Activity
Compounds derived from 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. One study identified derivatives that exhibited significant inhibitory activity, with certain compounds demonstrating potency close to standard drugs such as ethambutol and ciprofloxacin (Ramprasad et al., 2016).
Antitumor and Kinase Inhibition
Research into benzimidazole derivatives bearing the 6-Phenylimidazo[2,1-b][1,3]thiazole framework has uncovered compounds with potent antitumor effects. These effects are attributed to their ability to inhibit Aurora A kinase and kinesin spindle protein (KSP), indicating their potential as anticancer agents (Abd El‐All et al., 2015).
Synthesis and Biological Activity Enhancement
The synthesis and evaluation of novel thiazolo[3,2‐a]pyrimidines and imidazo[2,1‐b]thiazoles have contributed to the development of compounds with enhanced biological activities. These activities include anti-inflammatory and potential antimicrobial properties, showcasing the versatility of 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives in drug discovery (Tozkoparan et al., 1998).
Future Directions
properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11(16)10-9(8-4-2-1-3-5-8)13-12-14(10)6-7-17-12/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNFHARVKWUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317403 | |
Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
CAS RN |
77628-52-5 | |
Record name | 6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77628-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 315238 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077628525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 77628-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00317403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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